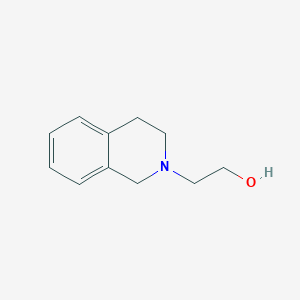

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol involves multifaceted chemical strategies. For example, the synthesis of dihydroquinazolin-4(1H)-one derivatives, which are structurally related, can be achieved via a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol (Niknam, Jafarpour, & Niknam, 2011). Similarly, methods have been developed for the one-step synthesis of substituted dihydro- and tetrahydroisoquinolines, showcasing the versatility of propargylic alcohols in intramolecular reactions facilitated by metal catalysts (Huang, Shen, Wang, & Zhou, 2008).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their chemical behavior and interaction. While specific analyses of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol are not provided, related research indicates the importance of the dihydroisoquinoline scaffold in facilitating various chemical transformations, contributing to the understanding of its molecular interactions and reactivity patterns.

Chemical Reactions and Properties

Isoquinoline derivatives engage in a range of chemical reactions. For example, they can undergo oxidative coupling or react through intramolecular Friedel-Crafts reactions, as demonstrated in the synthesis of various complex structures (Chauhan, Ravi, Kant, & Yadav, 2017). These reactions underscore the reactivity of the isoquinoline nucleus and its utility in organic synthesis.

Scientific Research Applications

-

Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones

- Application Summary : This research focuses on the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst . These compounds have a wide range of applications such as antitumor, antioxidant, anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs .

- Methods of Application : The synthesis involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .

- Results : The methodology resulted in good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

- Application Summary : This research describes the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . These compounds are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

- Methods of Application : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

- Results : The methodology resulted in the successful synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst

- Application Summary : This research focuses on the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst . These compounds have a wide range of applications such as antitumor, antioxidant, anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs .

- Methods of Application : The synthesis involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .

- Results : The methodology resulted in good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .

-

2,3-Dihydroquinazolin-4 (1H)-one as a privileged scaffold in drug design

- Application Summary : 2,3-Dihydroquinazolin-4-one (DHQ) is a core structural component in various biologically active compounds . It has been used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .

- Methods of Application : Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives .

- Results : The methodologies have resulted in the successful synthesis of diverse DHQ derivatives .

-

Synthesis of functionalised 2,3-dihydroquinazolin-4(1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives

- Application Summary : This study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinazolin-4(1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives .

- Methods of Application : The synthesis involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .

- Results : The methodology resulted in the successful synthesis of functionalised 2,3-dihydroquinazolin-4(1H)-ones .

- Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst

- Application Summary : This research focuses on the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst . These compounds have a wide range of applications such as antitumor, antioxidant, anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs .

- Methods of Application : The synthesis involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .

- Results : The methodology resulted in good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .

Future Directions

The future directions for “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” and its derivatives could involve further exploration of their biological activities . The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a potential area of research .

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRXAYDWKJAYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289097 | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |

CAS RN |

88014-15-7 | |

| Record name | 88014-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)